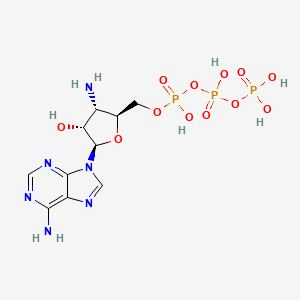

3'-Deoxy-3'-amino-ATP

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4209-30-7 |

|---|---|

Molecular Formula |

C10H17N6O12P3 |

Molecular Weight |

506.20 g/mol |

IUPAC Name |

[[(2S,3S,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N6O12P3/c11-5-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(5)17)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |

InChI Key |

FVGNJWDZZCJDML-QYYRPYCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 3 Deoxy 3 Amino Atp

Chemical Synthesis Approaches for 3'-Deoxy-3'-amino-ATP

The chemical synthesis of this compound is a multi-step process that typically commences with a suitably protected adenosine (B11128) precursor. A common strategy involves the introduction of an azide (B81097) group at the 3' position, which is subsequently reduced to the desired amino group. This is followed by phosphorylation at the 5' position to yield the final triphosphate.

A key intermediate in this synthetic route is 3'-azido-3'-deoxyadenosine (B1209333). chemicalbook.comnih.govresearchgate.netbioscience.co.ukbiosynth.com The synthesis of this precursor can be achieved from adenosine through a series of reactions involving protection of the 5' and 2'-hydroxyl groups, followed by nucleophilic substitution at the 3' position with an azide source. Once 3'-azido-3'-deoxyadenosine is obtained, the azido (B1232118) group is reduced to an amino group, typically through catalytic hydrogenation or with other reducing agents, to yield 3'-amino-3'-deoxyadenosine (B1194517).

The final and critical step is the phosphorylation of the 5'-hydroxyl group of 3'-amino-3'-deoxyadenosine to form the triphosphate. This can be accomplished using various phosphorylating agents, such as phosphorus oxychloride or a multi-step enzymatic approach. A method for the synthesis of 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides involves reacting the 5'-amino-5'-deoxyribonucleoside with trisodium (B8492382) trimetaphosphate in an aqueous Tris-base solution. plos.org

A generalized scheme for the chemical synthesis is presented below:

Scheme 1: General Chemical Synthesis Route for this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection of 5' and 2' hydroxyl groups of Adenosine | e.g., Acetic anhydride, pyridine | Protected Adenosine |

| 2 | Introduction of 3'-azido group | e.g., Diphenylphosphoryl azide, triphenylphosphine | 3'-azido-3'-deoxyadenosine derivative |

| 3 | Deprotection | e.g., Ammonia in methanol | 3'-azido-3'-deoxyadenosine |

| 4 | Reduction of azido group | e.g., H₂, Pd/C | 3'-amino-3'-deoxyadenosine |

| 5 | 5'-Triphosphorylation | e.g., POCl₃, proton sponge | This compound |

Enzymatic Synthesis Procedures for this compound

Enzymatic methods offer an attractive alternative to chemical synthesis, often providing higher specificity and milder reaction conditions. The enzymatic synthesis of this compound primarily revolves around the phosphorylation of its nucleoside precursor, 3'-amino-3'-deoxyadenosine.

Conversion from 3'-amino-3'-deoxyadenosine

The direct enzymatic conversion of 3'-amino-3'-deoxyadenosine to its 5'-triphosphate has been successfully demonstrated. nih.govacs.org This biotransformation typically employs a cascade of kinase enzymes that sequentially add phosphate (B84403) groups to the 5'-hydroxyl of the nucleoside. This approach mimics the natural cellular pathway for nucleotide synthesis.

Research has shown that 3'-amino-3'-deoxyadenosine can be phosphorylated by cellular enzymes. acs.org Studies with Ehrlich ascites tumor cells indicated the conversion of 3'-amino-3'-deoxyadenosine to its corresponding 5'-mono-, di-, and triphosphates. acs.org The enzymes involved in this phosphorylation cascade are generally nucleoside kinases. For instance, adenosine kinase can catalyze the initial phosphorylation to the monophosphate, followed by the action of nucleoside monophosphate and diphosphate (B83284) kinases to generate the triphosphate.

Optimized Methodological Modifications for Enhanced Yield

To enhance the yield and efficiency of the enzymatic synthesis, various methodological modifications have been explored. One key aspect is the choice of enzymes and their sources. Nucleoside kinases from different organisms exhibit varying substrate specificities and catalytic efficiencies. bibliotekanauki.pl For example, deoxynucleoside kinases from Drosophila melanogaster and Bacillus subtilis have been shown to phosphorylate a wide range of modified nucleosides. researchgate.net

Derivatization Strategies for Functionalized this compound Analogues

The presence of the 3'-amino group in this compound provides a convenient handle for chemical modification, allowing for the synthesis of a wide array of functionalized analogues. These derivatives are invaluable as molecular probes for studying biological processes.

Synthesis of Fluorescently Labeled Analogues

Fluorescently labeled this compound analogues are powerful tools for investigating the dynamics and interactions of ATP-binding proteins. The synthesis of these analogues involves the covalent attachment of a fluorophore to the 3'-amino group.

The general approach is to react this compound with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which can form a stable amide or thiourea (B124793) bond with the amino group. A variety of fluorophores have been utilized for this purpose, including fluorescein (B123965), rhodamine, and coumarin (B35378) derivatives.

For example, 5'-amino-modified RNA, which has a terminal amino group similar to this compound, can be readily labeled by reaction with fluorescein amidite (FAM-SE). nih.gov This reaction is typically carried out in a buffered solution at room temperature. nih.gov

Table 1: Examples of Fluorescently Labeled this compound Analogues

| Fluorophore | Reactive Derivative | Linkage | Application |

| Fluorescein | Fluorescein isothiocyanate (FITC) | Thiourea | Fluorescence resonance energy transfer (FRET) studies |

| Rhodamine | Rhodamine B isothiocyanate (RITC) | Thiourea | Fluorescence polarization assays |

| Coumarin | Coumarin-3-carboxylic acid N-succinimidyl ester | Amide | Probing enzyme active sites |

Integration of Linkers for Molecular Probes

To minimize potential steric hindrance from the attached label and to facilitate specific interactions, linker molecules are often integrated between the 3'-amino group of this compound and the functional moiety. These linkers can vary in length and chemical nature, providing flexibility in the design of molecular probes.

The synthesis of such probes involves a two-step process: first, the linker is attached to the 3'-amino group, and then the desired functional group (e.g., a biotin (B1667282) molecule for affinity purification, or a cross-linking agent) is coupled to the other end of the linker. Diamines of varying lengths, such as ethylenediamine (B42938) (EDA), hexanediamine (B8719201) (HDA), and longer polyethylene (B3416737) glycol (PEG)-based linkers, are commonly used.

The synthesis of 5'-amino derivatives of adenosine phosphoramidate, a related modification, has been achieved by the direct coupling of diamines with AMP using a water-soluble carbodiimide. nih.gov A similar strategy can be applied to the 3'-amino group of this compound.

Table 2: Common Linkers for this compound Derivatization

| Linker | Structure | Purpose |

| Ethylenediamine (EDA) | H₂N-(CH₂)₂-NH₂ | Short, flexible linker |

| Hexamethylenediamine (HDA) | H₂N-(CH₂)₆-NH₂ | Longer, more flexible linker |

| Polyethylene glycol (PEG) | H₂N-(CH₂CH₂O)n-CH₂CH₂-NH₂ | Water-soluble, flexible, reduces non-specific binding |

Molecular Mechanisms of Action and Enzymatic Interactions

3'-Deoxy-3'-amino-ATP as a Competitive Inhibitor of ATP-Dependent Enzymes

This compound, an analogue of adenosine (B11128) triphosphate (ATP), serves as a potent competitive inhibitor for a variety of enzymes that utilize ATP as a substrate. medchemexpress.com Its structural similarity to ATP allows it to bind to the enzyme's active site, but the modification at the 3' position of the ribose sugar prevents the catalytic reaction from proceeding to completion, particularly in polymerization reactions.

General Principles of Competitive Inhibition by Nucleotide Analogues

Nucleotide analogues are compounds that structurally mimic naturally occurring nucleoside triphosphates (NTPs) like ATP, GTP, CTP, and UTP. wikipedia.org This mimicry allows them to bind to the active site of an enzyme, directly competing with the natural substrate. acs.orgnih.gov In competitive inhibition, the inhibitor and the natural substrate cannot bind to the enzyme simultaneously. The effectiveness of a competitive inhibitor is dependent on its concentration, the substrate's concentration, and its affinity for the enzyme's active site. pnas.org

Many nucleotide analogues function by having a critical modification, often at the 3'-hydroxyl (3'-OH) group of the ribose sugar. acs.orgnih.gov This 3'-OH group is essential for forming a phosphodiester bond with the incoming nucleotide during nucleic acid synthesis. wikipedia.orgyoutube.com Analogues that lack this group, or have it replaced—as in this compound where it is substituted with an amino (-NH2) group—can be incorporated into a growing nucleic acid chain but prevent further elongation. nih.govbiosyn.com This act of incorporation followed by the inability to add the next nucleotide effectively terminates the polymerization process, a mechanism known as chain termination. acs.orgbiosyn.comresearchgate.net

Determination of Inhibition Constants (Ki)

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The Ki can be calculated from the IC50 value (the concentration of an inhibitor that reduces the enzyme's activity by 50%) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for that substrate. sigmaaldrich.com

For this compound, also known as 3'-NH2-ATP, the inhibition constant has been determined, highlighting its efficacy as a competitive inhibitor of ATP. medchemexpress.com

Table 1: Inhibition Constant (Ki) for this compound

| Compound Name | Abbreviation | Inhibition Constant (Ki) | Note |

|---|

This table is interactive. Click on the headers to sort the data.

Interactions with Nucleic Acid Polymerases

Nucleic acid polymerases, such as RNA polymerase, are primary targets for nucleotide analogues. These enzymes catalyze the synthesis of RNA and DNA. This compound interacts with these enzymes as a substrate analogue, leading to the termination of nucleic acid chain elongation.

RNA Polymerase Activity Termination by this compound

In the process of transcription, RNA polymerase moves along a DNA template, adding ribonucleotides to a growing RNA strand. youtube.com The incorporation of this compound in place of ATP halts this process. Once incorporated, the 3'-amino group cannot participate in the nucleophilic attack required to form the next phosphodiester bond, thereby terminating the extension of the RNA chain. nih.gov This makes it an effective chain terminator for RNA synthesis. biosyn.comnih.gov

Mechanistic Studies with Escherichia coli DNA-Dependent RNA Polymerase

Research involving DNA-dependent RNA polymerase from Escherichia coli has provided insights into the interaction with ATP analogues. Studies have shown that this compound can be used by E. coli enzyme systems. For instance, the compound can be incorporated into the 3'-terminal adenosine position of E. coli transfer RNA (tRNA). nih.gov This demonstrates that the polymerase recognizes and utilizes this analogue as a substrate, incorporating it into an RNA molecule. nih.gov The interaction of other ATP analogues with E. coli RNA polymerase has also been studied to understand the stereochemical course of the initiation and elongation reactions. nih.gov While these studies used different analogues, they establish the utility of such compounds in probing the mechanistic details of the polymerase's action. nih.govcapes.gov.br The key finding is the analogue's ability to act as a substrate, leading to its incorporation and subsequent termination of chain growth.

Implications for RNA Strand Synthesis Inhibition

The primary implication of this compound's mechanism of action is its ability to act as a potent inhibitor of RNA synthesis. By causing premature chain termination, it effectively stops the transcription process. nih.gov This property is a hallmark of many antiviral and antineoplastic drugs that target viral or cellular polymerases. nih.govresearchgate.net The ability of an analogue to be specifically incorporated by a polymerase and then halt further synthesis is a powerful strategy for inhibiting gene expression. wikipedia.org The termination of the growing RNA chain prevents the formation of functional messenger RNA (mRNA), transfer RNA (tRNA), or ribosomal RNA (rRNA), thereby disrupting the cell's ability to synthesize proteins and carry out essential functions.

Interactions with DNA Polymerases and Reverse Transcriptases

This compound has been identified as an inhibitor of viral RNA-dependent DNA polymerases, more commonly known as reverse transcriptases. Research has demonstrated that 3'-amino derivatives of 3'-deoxyadenosine, including the triphosphate form, can inhibit the replication of retroviruses such as HIV-1 in acutely infected cells. nih.gov The mechanism of this inhibition is believed to occur at an early stage of the viral replication cycle, specifically during reverse transcription. nih.gov

The inhibitory action of this compound stems from its structural similarity to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). This allows it to be recognized and incorporated by reverse transcriptase. However, the modification at the 3' position of the ribose sugar is critical to its function as an inhibitor.

| Compound | Viral Target | Effect |

| This compound | HIV-1 Reverse Transcriptase | Inhibition of replication nih.gov |

This table summarizes the inhibitory effect of this compound on a key viral enzyme.

The primary mechanism by which this compound inhibits DNA polymerases and reverse transcriptases is through chain termination. oup.comwikipedia.orgsigmaaldrich.com During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming deoxynucleoside triphosphate (dNTP). csus.edulibretexts.org

This compound lacks the crucial 3'-hydroxyl group, having an amino group in its place. oup.com When this analog is incorporated into the growing DNA chain, the absence of the 3'-OH group prevents the addition of the next nucleotide, effectively halting further elongation of the DNA strand. wikipedia.orgsigmaaldrich.com This principle of chain termination is the foundation of the Sanger sequencing method for determining the nucleotide sequence of DNA. wikipedia.orgcsus.edu While the classical Sanger method uses dideoxynucleoside triphosphates (ddNTPs), 3'-modified analogs like this compound function in a similar manner to terminate DNA synthesis. oup.comwikipedia.org

| Feature of this compound | Consequence in DNA Synthesis |

| Lacks a 3'-hydroxyl group | Prevents phosphodiester bond formation with the next nucleotide wikipedia.orglibretexts.org |

| Incorporated by DNA polymerase | Halts the elongation of the DNA chain wikipedia.orgsigmaaldrich.com |

This table details the molecular basis for chain termination by this compound during DNA synthesis.

Substrate Properties and Activity with Nucleotidyl Transferases

Incorporation by tRNA-Nucleotidyl Transferase

This compound can serve as a substrate for tRNA-nucleotidyl transferase. nih.gov This enzyme is responsible for the synthesis and repair of the conserved CCA sequence at the 3'-terminus of transfer RNA (tRNA) molecules. frontiersin.orgoup.comnih.gov The CCA end is crucial for the attachment of amino acids and for the interaction of the tRNA with the ribosome during protein synthesis. oup.comresearchgate.net Studies have shown that 3'-amino-3'-deoxy ATP can be enzymatically incorporated into the 3'-terminal adenosine position of tRNA. nih.gov

Utilization by CCA-Adding Enzyme for tRNA Modification

The CCA-adding enzyme, a type of tRNA nucleotidyltransferase, specifically adds the CCA sequence to the 3' end of tRNA in a stepwise manner, without a nucleic acid template. frontiersin.orggrantome.comembopress.org Research has demonstrated that this enzyme can utilize this compound as a substrate for the final adenosine addition step. nih.gov This results in a modified tRNA with a 3'-amino-3'-deoxyadenosine (B1194517) at its terminus. nih.gov The ability of the CCA-adding enzyme to incorporate this modified nucleotide highlights its flexibility in substrate recognition.

Role in Aminoacylation and Ribosomal Protein Synthesis

Following its incorporation into the 3' end of a tRNA molecule, the modified tRNA can participate in the initial steps of protein synthesis. The resulting 3'-amino-3'-deoxy tRNA can be recognized and charged with an amino acid by aminoacyl-tRNA synthetases. nih.gov For instance, E. coli phenylalanyl-tRNA synthetase can aminoacylate the modified tRNA with phenylalanine. nih.gov The kinetics of this charging reaction are similar to those observed with unmodified tRNA. nih.gov

However, the linkage formed between the amino acid and the modified tRNA is an amide bond, in contrast to the normal ester bond. nih.gov This amide bond is significantly more resistant to base-catalyzed hydrolysis. nih.gov

When this phenylalanyl-3'-amino-3'-deoxy tRNA participates in protein synthesis in an in vitro system, it can act as an acceptor of a peptide chain from the donor site of the ribosome. nih.gov However, the ribosome is unable to cleave the stable amide bond linking the amino acid to the tRNA. nih.gov Consequently, the modified tRNA can function in the acceptor site but not in the donor site, leading to the termination of polypeptide chain elongation. nih.gov This inability to cleave the amide bond may be due to its inherent stability compared to the ester bond, or it could be because the isomerization of the peptidyl chain between the 2' and 3' positions of the terminal adenosine is prevented. nih.gov

| Process | Activity of 3'-amino-3'-deoxy tRNA | Outcome |

| Aminoacylation | Can be charged with an amino acid (e.g., phenylalanine) nih.gov | Formation of a stable amide bond nih.gov |

| Ribosomal Protein Synthesis (Acceptor Site) | Can receive a peptide chain nih.gov | Peptide bond formation occurs |

| Ribosomal Protein Synthesis (Donor Site) | The amide bond cannot be cleaved by the ribosome nih.gov | Termination of protein synthesis nih.gov |

This table summarizes the activity of tRNA modified with this compound in the key stages of protein synthesis.

Aminoacylation of Modified tRNA with Aminoacyl-tRNA Synthetases

The initial step in protein synthesis involves the "charging" of transfer RNA (tRNA) with its cognate amino acid, a reaction catalyzed by aminoacyl-tRNA synthetases (aaRS). wikipedia.orgresearchgate.net This process occurs in two main steps: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and the subsequent transfer of the aminoacyl group to the 3'-end of the tRNA molecule. wikipedia.orgnih.gov

This compound can be enzymatically incorporated into the 3'-terminus of a tRNA molecule, replacing the natural adenosine. nih.govpnas.org This modified tRNA, now possessing a 3'-amino group, can then serve as a substrate for aaRS. nih.govpnas.org Studies have demonstrated that aminoacyl-tRNA synthetases can effectively charge this modified tRNA with its corresponding amino acid. nih.govpnas.org For instance, E. coli phenylalanyl-tRNA synthetase has been shown to aminoacylate a modified tRNA with phenylalanine. nih.govpnas.org The kinetics of this charging reaction are reportedly similar to those observed with unmodified tRNA, indicating that the 3'-amino modification does not significantly hinder the recognition and catalytic activity of the synthetase. nih.govpnas.org

This process has been explored with various amino acids, and different protocols have been developed to achieve efficient "3'-amino-tailing" of tRNA, often utilizing the CCA-adding enzyme to exchange the natural terminal adenosine with its 3'-amino counterpart. nih.govnih.gov

Formation of Stable Amide Linkages in Aminoacyl-tRNA

In natural aminoacyl-tRNA, the amino acid is linked to the 3'-hydroxyl group of the terminal adenosine via an ester bond. nih.govjefferson.edu This ester linkage is inherently unstable and prone to hydrolysis, which can complicate experimental studies of aminoacyl-tRNAs. nih.govnih.gov

The strategic substitution of the 3'-hydroxyl group with a 3'-amino group in the terminal adenosine of tRNA allows for the formation of a much more stable amide linkage upon aminoacylation. nih.govpnas.orgnih.gov The amino acid becomes attached to the 3'-amino group of the modified tRNA, a bond that is significantly more resistant to base-catalyzed hydrolysis compared to the natural ester bond. nih.govpnas.org This increased stability is a key advantage for structural and functional studies of aminoacyl-tRNAs in complex with ribosomes and other components of the translational machinery. oup.comnih.govnih.gov

The stability of this amide linkage has been instrumental in developing methodologies for the synthesis of hydrolytically stable 3'-aminoacyl-NH-tRNAs, which are valuable tools for investigating ribosomal translation and other cellular processes involving aminoacyl-tRNAs. oup.comnih.govnih.gov

Ribosomal Binding and Activity of 3'-Aminoacyl-NH-tRNAs

Once formed, the 3'-aminoacyl-NH-tRNA can participate in the initial steps of protein synthesis on the ribosome. The ribosome has three main binding sites for tRNA: the aminoacyl (A) site, the peptidyl (P) site, and the exit (E) site. aatbio.com

In vitro protein synthesis experiments have shown that 3'-aminoacyl-NH-tRNAs, such as phenylalanyl-3'-amino-3'-deoxy-tRNA, can successfully bind to the A site of the ribosome. nih.govpnas.org Furthermore, they are capable of acting as an acceptor in the formation of the first peptide bond. nih.govpnas.org For example, when presented with a donor molecule like acetyl-phenylalanine in the P site, the amino group of the phenylalanine on the 3'-aminoacyl-NH-tRNA in the A site can attack the carbonyl carbon of the acetyl-phenylalanine, resulting in the formation of a dipeptide. nih.govpnas.org

Despite its ability to act as an acceptor for the first peptide bond, the resulting peptidyl-3'-amino-NH-tRNA is unable to function as a donor in the subsequent steps of polypeptide elongation. nih.govpnas.org The ribosome is incapable of cleaving the amide bond that links the nascent peptide chain to the 3'-amino group of the tRNA. nih.govpnas.org This effectively stalls the process of protein synthesis after the formation of a single peptide bond. nih.govpnas.org

Several hypotheses have been proposed to explain the lack of donor activity of peptidyl-3'-amino-NH-tRNAs. One primary reason is the inherent stability of the amide bond compared to the natural ester bond. nih.govpnas.org The enzymatic machinery of the ribosome, specifically the peptidyl transferase center, is optimized to cleave the less stable ester linkage and may not be able to overcome the higher activation energy required to break the amide bond. nih.govpnas.org

Another hypothesis centers on the stereochemistry of the peptidyl transfer reaction. It is thought that the isomerization of the peptidyl chain between the 2' and 3' hydroxyl groups of the terminal adenosine is a crucial step in peptide bond formation and subsequent translocation. nih.govpnas.org The presence of the stable amide bond at the 3' position prevents this isomerization, locking the peptidyl chain in a conformation that is not conducive to cleavage by the ribosome. nih.govpnas.org It is possible that the cleavage event normally occurs when the peptidyl chain is transiently attached to the 2'-hydroxyl group. nih.govpnas.org

Interaction with Kinases and Ligases

The interaction of this compound with kinases and ligases is less extensively studied than its role in protein synthesis. However, based on studies with other ATP analogues, some inferences can be made.

Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a nucleotide triphosphate, typically ATP, to a substrate. nih.gov The binding of ATP to the kinase active site is a critical step in this process. nih.gov While specific studies on this compound are limited, research on other 3'-modified ATP analogues suggests that modifications to the ribose moiety can significantly affect their ability to act as phosphate donors for various kinases. tandfonline.com The presence of the 3'-amino group could potentially alter the binding affinity and the efficiency of phosphoryl transfer, making it a potential inhibitor or a poor substrate for certain kinases.

DNA ligases are enzymes that join breaks in the phosphodiester backbone of DNA in an ATP-dependent manner. nih.govamegroups.org The reaction mechanism involves the formation of a covalent enzyme-AMP intermediate. nih.govamegroups.org Studies with ATP analogues have been used to probe the adenylation step of the ligation reaction. nih.gov It is plausible that this compound could interact with the ATP-binding site of DNA ligases, potentially acting as a competitive inhibitor by preventing the binding of ATP and the subsequent formation of the ligase-AMP adduct.

| Enzyme Class | Interaction with this compound | Potential Outcome |

| Aminoacyl-tRNA Synthetases | Serves as a substrate for the aminoacylation of tRNA modified with a 3'-amino group. nih.govpnas.org | Formation of a stable aminoacyl-NH-tRNA. nih.govpnas.org |

| Ribosome (Peptidyl Transferase Center) | The resulting peptidyl-3'-amino-NH-tRNA binds to the ribosome. | Acts as an acceptor in dipeptide formation but not as a donor, stalling protein synthesis. nih.govpnas.org |

| Kinases | Potential to bind to the ATP-binding site. | May act as an inhibitor or a poor substrate, affecting phosphorylation reactions. tandfonline.com |

| DNA Ligases | Potential to bind to the ATP-binding site. | Could inhibit the adenylation step of the ligation reaction. nih.gov |

Substrate Specificity Profiling for ATP-Requiring Enzymes

The replacement of the 3'-hydroxyl group with an amino group in this compound serves as a powerful tool to probe the substrate specificity of enzymes that utilize ATP. A notable example is its use in the study of aminoacyl-tRNA synthetases. These enzymes are crucial for protein synthesis, as they catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA).

In a key study, this compound was enzymatically synthesized and subsequently incorporated into the 3'-terminus of Escherichia coli tRNA. The modified tRNA was then tested as a substrate for phenylalanyl-tRNA synthetase. It was observed that the aminoacylation of the 3'-amino-3'-deoxy tRNA proceeded with kinetics that were similar to the charging of the natural tRNA molecule nih.gov. This indicates that the 3'-amino group is a viable substitute for the 3'-hydroxyl group in the recognition and catalytic activity of this particular aminoacyl-tRNA synthetase. The resulting product, however, was an amide linkage between the phenylalanine and the tRNA, which proved to be significantly more resistant to base-catalyzed hydrolysis compared to the natural ester linkage nih.gov.

This research highlights the tolerance of the aminoacyl-tRNA synthetase active site for a 3'-amino modification on the terminal adenosine of tRNA, demonstrating that the crucial interactions for substrate recognition and aminoacylation are not strictly dependent on the 3'-hydroxyl group.

Evaluation as a Phosphate Donor in Kinase Reactions

The ability of this compound to act as a phosphate donor is a critical aspect of its utility in studying kinase-mediated reactions. Kinases are a class of enzymes that facilitate the transfer of a phosphate group from a high-energy donor, typically ATP, to a specific substrate. The substitution at the 3' position can influence the binding and orientation of the nucleotide in the kinase active site, thereby affecting its efficiency as a phosphate donor.

One of the significant findings in this area is the evaluation of this compound (referred to as 3'-amino-3'-dATP in the study) as a phosphate donor for the sarcoplasmic reticulum Ca²⁺-ATPase. Research has shown that this analog is nearly as effective as ATP in the phosphorylation of this enzyme bibliotekanauki.pl. This suggests that for the Ca²⁺-ATPase, the 3'-hydroxyl group of the ribose is not essential for the proper positioning of the γ-phosphate for transfer.

In contrast, studies on other kinases have revealed a stricter requirement for the ribose hydroxyl groups. For instance, both 2'-dATP and 3'-dATP were found to be weak phosphate donors for the same Ca²⁺-ATPase, underscoring the specific acceptance of the 3'-amino modification bibliotekanauki.pl. The effectiveness of various ATP analogs as phosphate donors for different kinases can provide valuable information about the specific interactions within the enzyme's active site that are necessary for catalysis.

| Kinase | ATP Analog | Relative Phosphate Donor Activity (%) | Reference |

|---|---|---|---|

| Sarcoplasmic Reticulum Ca²⁺-ATPase | This compound | Almost as effective as ATP | bibliotekanauki.pl |

| Sarcoplasmic Reticulum Ca²⁺-ATPase | 2'-dATP | Weak donor | bibliotekanauki.pl |

| Sarcoplasmic Reticulum Ca²⁺-ATPase | 3'-dATP | Weak donor | bibliotekanauki.pl |

Binding to Specific Kinase Active Sites (e.g., 2-Keto-3-deoxygluconate (B102576) kinase)

While the functional activity of this compound as a phosphate donor has been assessed in some systems, detailed structural studies of its binding to specific kinase active sites are less common in the available literature. The enzyme 2-Keto-3-deoxygluconate kinase (KDGK) catalyzes the ATP-dependent phosphorylation of 2-keto-3-deoxygluconate nih.govnih.gov. The crystal structure of KDGK from Thermus thermophilus has been determined in complex with its substrate KDG and an ATP analog, revealing key residues involved in catalysis nih.gov.

The active site of KDGK, like other kinases, has specific structural requirements for binding ATP. The adenosine moiety, the ribose ring, and the triphosphate chain all make critical contacts with the enzyme. The substitution of the 3'-hydroxyl with an amino group in this compound introduces a change in the hydrogen bonding potential and stereochemistry at this position.

Studies with P-loop ATPases and Myosin

P-loop ATPases are a large family of enzymes that share a conserved phosphate-binding loop (P-loop) motif and are involved in a wide range of cellular processes, including muscle contraction, intracellular transport, and signal transduction. Myosin, a key member of this family, functions as a molecular motor that converts the chemical energy from ATP hydrolysis into mechanical force. The study of ATP analogs like this compound can provide insights into the intricate mechanism of these motor proteins.

Probing Conformational Changes and Kinetics in Actomyosin (B1167339) Systems

The interaction of myosin with actin is a cyclical process driven by the binding, hydrolysis, and release of ATP and its products, ADP and inorganic phosphate (Pi). Each step in this cycle is associated with specific conformational changes in the myosin head, which ultimately lead to the generation of force and movement. The use of ATP analogs can help to trap the actomyosin complex in specific states, allowing for a more detailed investigation of these conformational transitions.

While direct studies utilizing this compound to probe conformational changes in actomyosin systems are not extensively documented in the current literature, the principles of using modified nucleotides are well-established. The introduction of a 3'-amino group could potentially alter the kinetics of ATP binding and hydrolysis, as well as the rates of product release. For example, if the 3'-amino group affects the conformation of the ribose sugar, it could influence the interaction of the nucleotide with the P-loop and other regions of the myosin active site. This, in turn, could modulate the conformational changes that are transmitted to the actin-binding domain and the lever arm of the myosin molecule.

Further research is needed to specifically investigate how this compound influences the kinetic parameters of the actomyosin ATPase cycle and the associated conformational states. Such studies would contribute to a more complete understanding of the structure-function relationships that govern the mechanochemical coupling in molecular motors.

Fluorescence Enhancement upon Protein Binding

Fluorescently labeled nucleotide analogs are invaluable tools for studying the kinetics of protein-nucleotide interactions in real-time. The fluorescence properties of these analogs often change upon binding to a protein, providing a signal that can be monitored to determine binding affinities and rate constants. This phenomenon, known as protein-induced fluorescence enhancement (PIFE), occurs when the environment around the fluorophore becomes more nonpolar and rigid upon binding to a protein's active site jenabioscience.com.

Commonly used fluorescent ATP analogs include those modified with a methylanthraniloyl (mant) or a trinitrophenyl (TNP) group attached to the ribose moiety jenabioscience.comnih.gov. These bulky fluorescent groups can sometimes interfere with the natural interaction of the nucleotide with the protein.

There is currently a lack of information in the scientific literature regarding the intrinsic fluorescence properties of this compound and whether it exhibits significant fluorescence enhancement upon binding to proteins like myosin. The amino group itself is not a strong fluorophore. However, it is conceivable that a fluorescent moiety could be attached to the 3'-amino group, creating a novel fluorescent probe. Such a probe could offer a different attachment point for the fluorophore compared to the traditional 2' or 3' hydroxyl groups, potentially providing new insights into the conformational changes within the nucleotide-binding pocket of P-loop ATPases and other ATP-binding proteins. Future development and characterization of fluorescent derivatives of this compound could therefore open up new avenues for studying the dynamics of protein-nucleotide interactions.

Advanced Research Applications and Methodological Utility

Development of Stable Aminoacyl-tRNA Analogues for Structural Biology

A significant challenge in the structural analysis of ribosomes is the inherent instability of the ester bond linking an amino acid to its transfer RNA (tRNA). nih.govnih.govnih.gov This bond is prone to rapid hydrolysis, which complicates the preparation of stable ribosome-ligand complexes necessary for high-resolution imaging techniques like X-ray crystallography. nih.govnih.govnih.gov To overcome this, researchers have developed methods to synthesize aminoacyl-tRNA analogues with a much more stable amide bond, a strategy critically enabled by the 3'-amino modification. nih.govnih.gov

A powerful and versatile method for creating these stable analogues is through the use of "flexizymes," which are flexible ribozymes (catalytic RNA molecules) capable of charging amino acids onto tRNAs. nih.govnih.govox.ac.uk The process specifically utilizes a tRNA molecule where the 3'-terminal adenosine (B11128) (A76) has been replaced with 3'-deoxy-3'-amino-adenosine. nih.govnih.govnih.gov

The flexizyme system can catalyze the acylation of this modified tRNA with a wide variety of amino acids, including non-proteinogenic ones. nih.govnih.govnih.gov The reaction joins the carboxyl group of the activated amino acid to the 3'-amino group of the tRNA, forming a highly stable amide linkage (-CO-NH-). nih.gov This contrasts with the natural biosynthetic process, which forms a labile ester linkage (-CO-O-). nih.gov Studies have demonstrated that flexizymes like dFx and eFx can efficiently charge various amino acids onto these 3'-amino-modified tRNAs. nih.govnih.govnih.gov

Table 1: Comparison of Natural and Modified Aminoacyl-tRNA Linkages

| Feature | Natural Aminoacyl-tRNA | 3'-Aminoacyl-NH-tRNA (Analogue) |

|---|---|---|

| Terminal Nucleoside | Adenosine with 3'-OH | 3'-Deoxy-3'-amino-adenosine |

| Linkage Type | Ester Bond | Amide Bond |

| Chemical Stability | Prone to hydrolysis | Highly resistant to hydrolysis |

| Synthesis Method | Aminoacyl-tRNA Synthetases | Flexizymes, CCA-adding enzyme |

The exceptional stability of 3'-aminoacyl-NH-tRNAs is a major asset for studying the ribosome in action. nih.govnih.gov By forming stable complexes with these analogues, researchers can "trap" the ribosome in specific functional states for structural determination. nih.gov This allows for detailed snapshots of the interactions between the aminoacyl-tRNA and the ribosomal A (aminoacyl) and P (peptidyl) sites, which are fundamental to understanding the mechanics of protein synthesis. nih.gov

Furthermore, these analogues serve as powerful tools in translation studies. nih.gov When introduced into in-vitro protein synthesis systems, phenylalanyl-3'-amino-3'-deoxy-tRNA can act as an acceptor of a peptide chain from the donor site of the ribosome. nih.govnih.gov However, because the ribosome's peptidyl transferase center cannot efficiently cleave the robust amide bond, the analogue acts as a potent inhibitor of the subsequent translocation step. nih.govnih.gov This property allows researchers to dissect individual steps of the translation elongation cycle with high precision.

Applications in Nucleic Acid Labeling and Sequencing Methodologies

The 3'-amino group of 3'-Deoxy-3'-amino-ATP provides a reactive handle for chemical modifications, making it a valuable substrate for nucleic acid labeling. Moreover, its structural properties make it a chain terminator, a feature essential for certain sequencing protocols. frontiersin.org

In fluorescence-based assays, DNA is often detected and quantified through the enzymatic incorporation of nucleotides linked to fluorophores. wikipedia.org The 3'-amino group on this compound is an ideal attachment point for fluorescent dyes. frontiersin.org Commercially available dyes can be coupled to the amino-linker, creating a fluorescently labeled dNTP analogue. wikipedia.org

When used in polymerase-based assays, such as PCR or primer extension, these labeled analogues can be incorporated into a growing DNA strand. wikipedia.org The presence of the fluorophore allows for the detection and quantification of the synthesized nucleic acid. frontiersin.org The principle relies on the DNA polymerase accepting the modified nucleotide as a substrate. wikipedia.org The versatility of this approach allows for the creation of probes for various applications, including fluorescence in situ hybridization (FISH) and microarray analysis. wikipedia.org

Table 2: Application of this compound in Labeling

| Application | Role of this compound | Enabling Feature |

|---|---|---|

| Fluorescence Labeling | Serves as a scaffold for attaching a fluorophore. | The 3'-amino group acts as a reactive chemical handle. |

| Probe Synthesis | Incorporated into oligonucleotide probes for detection. | Can be enzymatically added to the 3'-end of a nucleic acid. |

| Chain Termination | Acts as a terminator of DNA/RNA synthesis. | Lacks the 3'-hydroxyl group required for phosphodiester bond formation. |

The absence of a 3'-hydroxyl group means that once this compound is incorporated into a growing nucleic acid chain by a polymerase, no further nucleotides can be added. frontiersin.org This makes it an effective chain terminator, a property famously exploited in Sanger sequencing. While modern sequencing methods have evolved, the principle of chain termination remains relevant in various molecular biology techniques.

This terminating property is also valuable for 3'-end labeling of RNA and DNA. Enzymes like poly(A) polymerase can add the modified nucleotide to the end of an RNA molecule, providing a specific site for labeling or modification without the risk of further polymerization. In gene synthesis, which often involves the assembly of short, chemically synthesized oligonucleotides, modified nucleotides can be used to block unwanted extension reactions during polymerase cycling assembly (PCA) steps.

Investigating Purinoceptor Biology with Modified ATP Analogues

Purinergic receptors (or purinoceptors) are a family of plasma membrane proteins that respond to extracellular purines like ATP and adenosine, playing roles in a vast array of physiological processes. The study of these receptors heavily relies on the use of structurally modified ATP analogues to probe their structure-activity relationships (SAR) and distinguish between different receptor subtypes (e.g., P2X and P2Y). nih.gov

The systematic modification of the ATP molecule—at the purine (B94841) ring, the triphosphate chain, or the ribose moiety—is a cornerstone of purinoceptor pharmacology. nih.gov Modifications to the ribose, including at the 2' and 3' positions, have been particularly useful in developing subtype-selective agonists and antagonists. nih.govnih.gov For instance, certain 3'-substituted ATP derivatives have been shown to act as antagonists at P2X receptors. nih.gov

While specific studies focusing solely on this compound at purinoceptors are not extensively documented in primary literature, its structure fits within the class of 3'-modified ribose analogues used to explore the topology of the ATP binding site on these receptors. nih.gov The introduction of an amino group at this position alters the hydrogen bonding capacity and steric profile compared to a standard hydroxyl group or a simple deoxyribose. Such alterations are precisely what pharmacologists use to map the ligand-binding pockets of different P2X and P2Y subtypes, helping to design more potent and selective therapeutic agents. nih.govnih.gov

Affinity Studies for P2X-Purinoceptors

Radioligand binding assays have been instrumental in elucidating the affinity of this compound and its derivatives for P2X-purinoceptors. In studies utilizing rat urinary bladder preparations, the affinities of a range of ATP derivatives with modifications to the ribose moiety were determined by their ability to displace [³H]-α,β-methylene ATP ([³H]-α,β-MeATP). nih.gov

These investigations revealed that substitutions at the 3'-position of the ribose can significantly influence the compound's affinity for P2X receptors. Specifically, the replacement of the 3'-hydroxyl group with substituted amino or acylamino groups resulted in agonists with markedly increased potency. nih.gov This highlights the critical role of the 3'-position in the interaction between the ATP molecule and the P2X receptor binding pocket. The increased affinity of these 3'-modified analogues underscores their potential as specific probes for studying P2X receptor pharmacology. nih.gov

Structure-Activity Relationship of 3'-Substituted Analogues

The exploration of 3'-substituted analogues of ATP has provided significant insights into the structure-activity relationships (SAR) governing P2X receptor activation. Research has demonstrated that the nature of the substituent at the 3'-position is a key determinant of agonist potency. nih.gov

For instance, the substitution of the 3'-hydroxyl group with a benzylamino group led to a remarkable 447-fold increase in the IC₅₀ value for displacing [³H]-α,β-MeATP, indicating a substantial enhancement in affinity. Similarly, a 3'-(4-hydroxyphenylpropionyl)amino substitution resulted in a 28-fold increase in potency. nih.gov These findings suggest that the introduction of specific chemical moieties at the 3'-position can foster more favorable interactions with the receptor, leading to enhanced agonist activity. The data from these SAR studies are crucial for the rational design of novel and more potent P2X receptor agonists and antagonists.

Table 1: Affinity of 3'-Substituted ATP Analogues for P2X-Purinoceptors

| Compound | Substitution at 3'-position | Fold Increase in IC₅₀ vs. ATP |

|---|---|---|

| 3'-Deoxy-3'-benzylamino ATP | Benzylamino | 447 |

| 3'-Deoxy-3'-(4-hydroxyphenylpropionyl)amino ATP | (4-hydroxyphenylpropionyl)amino | 28 |

Data derived from radioligand binding assays in rat urinary bladder. nih.gov

Contributions to Antiviral Research Modalities

Beyond its role in purinergic receptor research, this compound has been investigated for its potential antiviral properties, particularly against retroviruses like the human immunodeficiency virus (HIV). Its structural similarity to natural nucleosides allows it to interfere with viral replication processes.

Inhibition of Retroviral Replication (e.g., HIV-1)

Studies have demonstrated that 3'-amino derivatives of 3'-deoxyadenosine, including the triphosphate form, are capable of inhibiting the replication of HIV-1 in acutely infected cells. nih.gov The antiviral activity of these compounds is a critical area of investigation, offering potential new avenues for the development of antiretroviral therapies. The inhibition of a crucial step in the viral life cycle highlights the therapeutic potential of nucleoside analogues with modifications at the 3'-position.

The efficacy of these analogues in cellular models of HIV-1 infection has established them as a novel class of inhibitors that warrant further investigation in preclinical and clinical settings. nih.gov

Mechanistic Insights into Antiviral Action

The primary mechanism underlying the antiviral activity of this compound against HIV-1 is believed to be the inhibition of a very early step in the viral replication cycle. Evidence strongly suggests that the compound targets the process of reverse transcription. nih.gov

As a nucleoside analogue, this compound can be recognized by the viral reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA. Upon incorporation into the growing DNA chain, the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next nucleotide, leads to the termination of DNA chain elongation. This premature termination of reverse transcription effectively halts the viral replication process. This mechanism of action is a hallmark of many successful nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV-1. nih.gov

Future Research Directions and Translational Potential

Elucidating Novel Enzymatic Targets and Pathways

While 3'-Deoxy-3'-amino-ATP is known to be an effective chain terminator for RNA synthesis by enzymes like E. coli DNA-dependent RNA polymerase, its potential to interact with a broader range of ATP-dependent enzymes remains largely unexplored. caymanchem.com Future research should focus on systematically screening this analogue against diverse classes of enzymes to uncover novel targets and elucidate its impact on various cellular pathways.

Key Research Areas:

ATP-Dependent Ligases and Kinases: The compound has been used as a probe to quantify ATP substrate specificity for ligases and kinases. caymanchem.com A broader investigation could identify specific enzymes that are either inhibited or modulated by this analogue, potentially revealing new regulatory mechanisms.

Helicases and ATPases: ATP-hydrolyzing enzymes like helicases are crucial for genome stability and have become compelling therapeutic targets. promegaconnections.com Screening this compound against a panel of helicases (e.g., WRN, Pol θ) and other ATPases (e.g., V-ATPases, ABC transporters) could identify novel inhibitors or probes to study their function. promegaconnections.com

DNA Polymerases: A structural analogue, 3'-deoxyadenosine triphosphate (3'-dATP), is a known competitive inhibitor of ATP-dependent DNA synthesis in E. coli. nih.gov Further studies are needed to characterize the inhibitory profile of this compound across different families of DNA polymerases, which could lead to new tools for studying DNA replication and repair.

Metabolic Pathways: Related compounds are intermediates in the biosynthesis of secondary metabolites. Metabolomic studies could investigate whether this compound or its metabolites interfere with pathways such as purine (B94841) metabolism or other amino acid-dependent metabolic routes, potentially revealing new connections between nucleotide and amino acid metabolism. researchgate.net

| Enzyme Class | Known/Potential Interactions with this compound or Analogues | Research Objective |

| RNA Polymerases | Acts as a chain terminator for E. coli RNA polymerase. caymanchem.com | Characterize termination efficiency across different viral and eukaryotic polymerases. |

| Kinases & Ligases | Used as a probe for quantifying ATP substrate specificity. caymanchem.com | Identify specific kinases or ligases that are potently inhibited or modulated. |

| DNA Polymerases | The analogue 3'-dATP inhibits ATP-dependent DNA synthesis. nih.gov | Determine the specificity and mechanism of inhibition for various DNA polymerase families. |

| Helicases & ATPases | Untested, but a promising area given their reliance on ATP. promegaconnections.com | Screen for inhibitory activity against therapeutic targets like WRN and Pol θ. promegaconnections.com |

| Deubiquitinating Enzymes (DUBs) | Many DUBs are ATP-dependent; this represents a novel target class. nih.gov | Explore as a potential scaffold for developing specific DUB inhibitors. |

Design and Synthesis of Next-Generation Analogues with Tailored Specificity

The core structure of this compound serves as a versatile scaffold for the design and synthesis of next-generation analogues with enhanced properties. Chemical synthesis strategies can be employed to introduce functional groups that confer tailored specificity for target enzymes or enable new applications.

Strategies for Analogue Development:

γ-Phosphate Modifications: The γ-phosphate of ATP protrudes towards the solvent-exposed region in many kinase active sites, making it an ideal position for modification without disrupting binding to the hydrophobic adenine (B156593) pocket. nih.gov Analogues of this compound could be synthesized with various moieties (e.g., biotin (B1667282), fluorophores, crosslinkers) attached to the γ-phosphate to create multifunctional probes. nih.govdigitellinc.com

Affinity-Based Crosslinking Groups: To capture transient enzyme-substrate interactions, next-generation analogues could incorporate affinity-based crosslinking groups. For example, a cysteine-reactive methylacrylamide group could be added, creating a molecule that covalently links to kinases with cysteines in their active site without the need for UV irradiation. nih.govresearchgate.net This approach would create highly specific tools for identifying kinase substrates.

Enzymatic Synthesis: Enzymatic methods using promiscuous enzymes like nucleoside diphosphate (B83284) kinases (NDPKs) or pyruvate (B1213749) kinase (PK) offer an efficient route for synthesizing modified triphosphates from their corresponding diphosphates. mdpi.com These enzymes accept a wide range of modified substrates, which could facilitate the production of a library of this compound analogues. mdpi.com

| Analogue Type | Modification Strategy | Potential Application | Reference Example |

| Fluorescent Probes | Attach a fluorophore (e.g., dansyl) to the γ-phosphate. | Real-time monitoring of enzyme kinetics and binding. | ATP-dansyl derivatives show high conversion by kinases. nih.gov |

| Crosslinking Probes | Incorporate a cysteine-reactive group (e.g., methylacrylamide). nih.govresearchgate.net | Covalently capture and identify kinase-substrate pairs. | ATP-MAc crosslinks kinases with active site cysteines. nih.govresearchgate.net |

| Biotinylated Analogues | Add a biotin tag for affinity purification. | Isolate and identify enzymes that bind the analogue. | ATP-biotin used for kinase-catalyzed labeling. nih.gov |

| Chain-Terminating Photoprobes | Combine the 3'-amino group with a photocrosslinker on the γ-phosphate. | Map the active sites of polymerases and other ATP-dependent enzymes. | ATP-Aryl Azide (B81097) used for photocrosslinking. digitellinc.com |

Development of Advanced Biochemical Assays Utilizing this compound

The unique properties of this compound can be leveraged to design novel biochemical assays for high-throughput screening and detailed mechanistic studies.

Fluorescence-Based Sequencing and Synthesis Assays: As a labeled modified deoxyoligonucleotide, this compound can release pyrophosphate to generate a fluorescent signal, enabling special applications in gene synthesis and sequencing. medchemexpress.com This principle can be expanded to develop continuous, real-time assays for polymerases and ligases, where incorporation of the analogue generates a quantifiable signal.

High-Throughput Screening (HTS) for Inhibitors: The analogue could be used to develop competitive binding assays for ATP-dependent enzymes. For instance, a fluorescently labeled version of this compound could be used in fluorescence polarization assays to screen for small molecule inhibitors that displace it from an enzyme's active site.

Assays for Chromatin Remodelers: ATP-dependent chromatin remodeling complexes are essential for regulating DNA accessibility. Assays that monitor nucleosome sliding and binding often rely on ATP hydrolysis. nih.gov this compound could be used as a non-hydrolyzable control or a competitive inhibitor in these assays to dissect the role of ATP binding versus hydrolysis in the remodeling process.

Expanding Applications in Synthetic Biology and Biotechnology

The ability to act as a chain terminator and its modifiable nature make this compound a powerful tool for applications in synthetic biology and biotechnology, fields that focus on the design and construction of new biological parts, devices, and systems. medchemexpress.comnih.gov

Controlling Gene Circuit Expression: In synthetic biology, engineered gene circuits require precise control. A modified polymerase that selectively incorporates this compound could be paired with a cognate promoter to create an inducible "kill switch" or a transcriptional termination signal, allowing for tight regulation of synthetic pathway expression.

Creating Orthogonal Genetic Systems: A key goal of synthetic biology is to create artificial genetic systems that operate independently of the host cell's machinery. nih.gov A synthetic polymerase could be evolved to exclusively accept 3'-amino-modified nucleotides, enabling the creation of a parallel genetic system that does not interfere with native DNA replication or transcription. This would allow for the stable storage and expression of synthetic genetic information.

DNA-Based Data Storage: The dense information-carrying capacity of DNA makes it an attractive medium for long-term data storage. The chain-terminating property of this compound could be harnessed in novel enzymatic DNA synthesis methods for writing digital data into DNA strands, potentially offering unique advantages in synthesis-based storage platforms.

Biotechnological Applications: In biotechnology, this compound is already utilized in gene synthesis and sequencing. medchemexpress.com Future applications could include its use as a component in advanced PCR techniques or as a tool for site-specific modification of DNA and RNA strands, leveraging the reactive 3'-amino group for conjugation. jenabioscience.com

Conclusion

Summary of Key Research Findings and Impact

The study of 3'-Deoxy-3'-amino-ATP, a significant analogue of adenosine (B11128) triphosphate (ATP), has yielded several pivotal findings that have had a considerable impact on biochemical and molecular biology research. This synthetic nucleotide, characterized by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group, has proven to be an invaluable tool for dissecting complex enzymatic processes.

Key research has firmly established this compound as a potent chain terminator in nucleic acid synthesis. Studies have demonstrated that it is recognized as a substrate by DNA-dependent RNA polymerase from Escherichia coli, which incorporates it into a growing RNA strand. caymanchem.com However, the absence of a 3'-hydroxyl group, which is essential for the formation of the subsequent phosphodiester bond, results in the immediate termination of RNA elongation. caymanchem.com This property has been instrumental in studies of transcription, allowing researchers to probe the mechanisms of RNA polymerases and identify the termination steps of gene transcription.

Another significant area of research has focused on its utility as a molecular probe to investigate the substrate specificity of a wide array of ATP-dependent enzymes, such as kinases and ligases. caymanchem.com Because it mimics the natural substrate, ATP, it can bind to the active sites of these enzymes. By studying the kinetics and binding of this compound, scientists have been able to quantify the stringency of the substrate recognition requirements for these enzymes. caymanchem.com Research has shown an "unexpectedly general replaceability of ATP" in some enzymes, indicating that the 3'-hydroxyl is not universally critical for binding and, in some cases, catalysis. caymanchem.com

Furthermore, this compound has been crucial in the field of protein synthesis research. It can be enzymatically incorporated into the 3'-terminus of transfer RNA (tRNA). nih.gov Once attached, an amino acid can be linked to the 3'-amino group, forming a stable amide bond instead of the usual, more labile ester bond. nih.gov This modified aminoacyl-tRNA can act as an acceptor at the ribosome but prevents peptide bond formation, effectively stalling the process. nih.gov This has provided deep insights into the mechanics of the ribosome and the roles of the 2'- and 3'-hydroxyl groups in peptide transfer.

The collective impact of these findings is substantial. The use of this compound has enabled a more detailed understanding of fundamental biological processes, including transcription termination, enzyme kinetics, and protein translation. It has provided a chemical tool to manipulate these systems, allowing for the elucidation of mechanisms that would be difficult to study using only natural substrates.

Table 1: Summary of Key Research Findings for this compound

| Research Area | Key Finding | Impact on Biochemical Science | Reference(s) |

|---|---|---|---|

| Transcription | Acts as a chain terminator for DNA-dependent RNA polymerase. | Elucidation of transcription termination mechanisms and polymerase function. | caymanchem.com |

| Enzymology | Serves as a probe for ATP substrate specificity in kinases and ligases. | Enhanced understanding of enzyme active site requirements and kinetics. | caymanchem.com |

| Protein Synthesis | Can be incorporated into tRNA, forming a stable amide linkage with amino acids. | Provided critical insights into ribosomal function and peptide bond formation. | nih.gov |

Outlook for this compound in Contemporary Biochemical Science

The foundational research on this compound has paved the way for its continued and expanded use in modern biochemical science. Its unique properties as a chain terminator and a stable ATP analogue ensure its relevance in several burgeoning fields of research.

In the expanding area of nucleic acid therapeutics and diagnostics, analogues like this compound could find new applications. Its ability to terminate chain elongation can be harnessed in the development of novel sequencing technologies or as a regulatory element in synthetic biological circuits. As researchers continue to explore RNA modifications and their roles in cellular processes, the ability to selectively terminate transcription or to introduce a reactive amino group at a specific point in an RNA molecule could become increasingly valuable for creating customized RNA probes and therapeutic agents.

The rise of high-throughput screening and chemical biology also presents new opportunities for this compound. Its role as a probe for ATP-binding proteins can be extended to proteome-wide studies to identify and characterize novel ATP-dependent enzymes. By designing derivatives of this compound that incorporate reporter tags (e.g., biotin (B1667282) or fluorescent dyes), researchers can develop powerful tools for activity-based protein profiling, aiding in drug discovery and the identification of new therapeutic targets.

Furthermore, as structural biology techniques like cryo-electron microscopy (cryo-EM) continue to advance, this compound can be used to trap enzymatic complexes in specific conformational states. By stalling a polymerase or a ribosome at a defined step, researchers can capture high-resolution snapshots of these molecular machines in action, providing unprecedented detail about their structure and function.

Q & A

Basic Research Questions

Q. What is the biochemical role of 3'-Deoxy-3'-amino-ATP as an ATP analogue, and how does its structure influence its inhibitory activity?

- Methodological Answer : this compound acts as a competitive inhibitor of ATP, with a reported Ki value of 2.3 μM . Its structural modification—replacement of the 3'-hydroxyl group with an amino group—prevents proper hydrogen bonding in ATP-dependent enzymes, sterically hindering substrate binding. To confirm inhibitory activity, researchers should perform competitive binding assays using purified enzymes (e.g., kinases or ATPases) and measure kinetic parameters (e.g., Vmax, Km) via spectrophotometric or radiometric methods. Controls must include unmodified ATP to establish baseline activity .

Q. How is this compound used in tRNA modification studies?

- Methodological Answer : This compound is incorporated into the 3' terminus of tRNA-C-C during enzymatic synthesis to generate 3′-Amino-3′-deoxy tRNA . Researchers should use T4 RNA ligase or similar enzymes under optimized buffer conditions (pH 7.5–8.0, Mg<sup>2+</sup> ions) and verify incorporation via polyacrylamide gel electrophoresis (PAGE) or mass spectrometry . Post-synthesis, functional assays (e.g., aminoacylation efficiency) are critical to assess tRNA activity .

Advanced Research Questions

Q. How can researchers design experiments to study this compound in P2Y receptor signaling, given its dual role as an ATP agonist and inhibitor?

- Methodological Answer : Evidence suggests this compound acts as an agonist at endothelial P2Y-purinoceptors in rabbit aorta relaxation assays . To resolve its dual functionality:

- Use tissue-specific models (e.g., vascular vs. neuronal tissues) and compare dose-response curves.

- Pair with receptor knockout models or selective antagonists (e.g., PPADS for P2X receptors) to isolate P2Y effects.

- Employ calcium imaging or cAMP assays to quantify downstream signaling.

- Note: Contradictions may arise from species-specific receptor subtypes or assay conditions; replicate across multiple systems .

Q. What analytical methods are suitable for quantifying this compound in cellular environments with high ATP background?

- Methodological Answer :

- HPLC-MS/MS : Optimize chromatography (e.g., ion-pair reverse-phase) to separate the analogue from endogenous ATP. Use stable isotope-labeled ATP as an internal standard .

- 32P-Labeling : Enzymatically label the compound using [γ-32P]ATP and T4 polynucleotide kinase (PNK), followed by autoradiography or scintillation counting .

- Bioluminescence Assays : Use ATP-specific luciferase with calibration curves to subtract background ATP signals. Sensitivity can reach femtomolar levels .

Q. How should researchers address variability in reported Ki values for this compound across different enzyme systems?

- Methodological Answer : Variability may stem from:

- Enzyme Isoforms : Test across orthologs (e.g., human vs. bacterial ATPases) to identify structural determinants of inhibition.

- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., Mg<sup>2+</sup>). For example, Mg<sup>2+</sup> chelation can alter ATP binding kinetics.

- Data Normalization : Express inhibition relative to a positive control (e.g., known ATPase inhibitor ouabain) to account for inter-experimental variability .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.